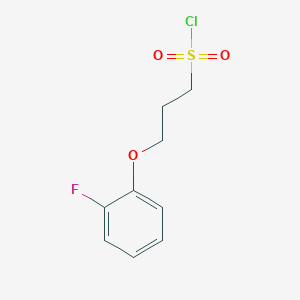
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride
Descripción general
Descripción
“3-(2-Fluorophenoxy)propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H10ClFO3S and a molecular weight of 252.69 g/mol . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenoxy)propane-1-sulfonyl chloride” consists of a propane-1-sulfonyl chloride group attached to a 2-fluorophenoxy group . The InChI code for this compound is 1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis of Sulfonyl Fluorides
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride: is utilized in the synthesis of sulfonyl fluorides, which are valuable in biology, pharmaceuticals, and as functional molecules. The compound serves as a precursor in a facile cascade process that transforms sulfonates or sulfonic acids to sulfonyl fluorides under mild conditions .
Development of Covalent Probes
In chemical biology, sulfonyl chlorides like 3-(2-Fluorophenoxy)propane-1-sulfonyl chloride are used to create covalent probes. These probes can selectively interact with amino acids or proteins, enabling the targeting of active-site residues for research and diagnostic purposes .
Creation of Protease Inhibitors
The compound’s ability to react with active site amino acids of enzymes allows for the development of protease inhibitors. These inhibitors are crucial in studying and potentially treating diseases where protease activity is a factor .
Radiolabeling Synthons for PET Imaging
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride: can be used to synthesize 18F-labeled biomarkers for positron emission tomography (PET) imaging. This application is significant in diagnostic imaging and tracking disease progression .
Antibacterial Agents
Research has shown that sulfonyl fluorides derived from compounds like 3-(2-Fluorophenoxy)propane-1-sulfonyl chloride can be effective against Gram-negative bacteria, providing a new avenue for antibacterial therapy .
Synthesis of Ionic Liquids
This compound is also used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids. These ionic liquids have various applications, including green chemistry and catalysis .
Propiedades
IUPAC Name |
3-(2-fluorophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO3S/c10-15(12,13)7-3-6-14-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCFIOUHMBDDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)
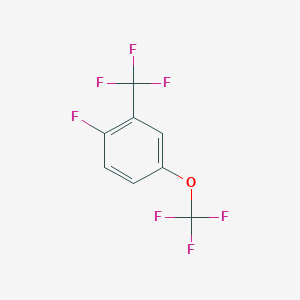


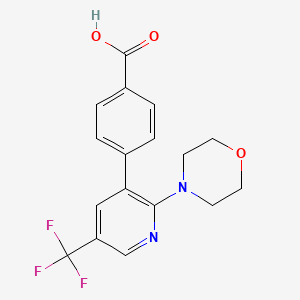

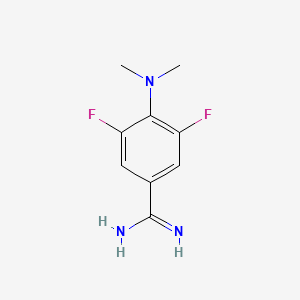
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
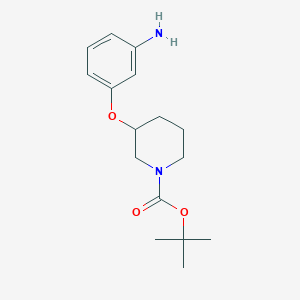
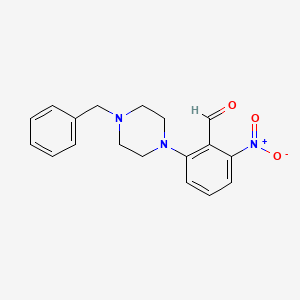
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
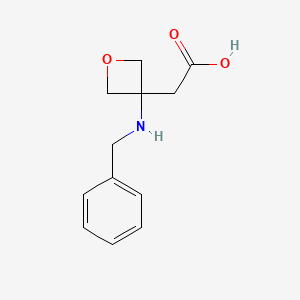
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)